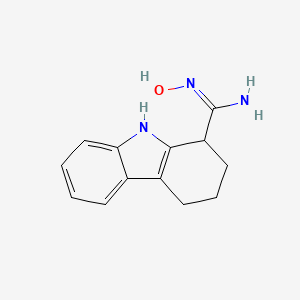

N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-13(16-17)10-6-3-5-9-8-4-1-2-7-11(8)15-12(9)10/h1-2,4,7,10,15,17H,3,5-6H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJBUGJLMUDEEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)/C(=N\O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide typically involves the reaction of substituted phenylhydrazines with cyclohexanone, followed by regioselective oxygenation. The starting tetrahydrocarbazoles are obtained through the Fischer method, which involves the reaction of substituted phenylhydrazines with cyclohexanone . The reaction mixture is refluxed on a water bath, and the resulting solid is washed and crystallized to furnish the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the Fischer method, followed by purification and crystallization steps to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized using reagents such as hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate .

Common Reagents and Conditions

Oxidation: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, pyridinium chlorochromate.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions include tetrahydrocarbazolones and benzazonine-diones, depending on the nature of the selected oxidant and reaction conditions .

Scientific Research Applications

N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide is a chemical compound belonging to the carbazole class, characterized by a tetrahydrocarbazole structure with a chloro group at the 6-position and an N'-hydroxy carboximidamide functional group. It has a molecular weight of approximately 248.71 g/mol. This compound has garnered interest for its potential biological activities and applications in medicinal chemistry, particularly as a sirtuin inhibitor.

Potential Applications

The primary applications of 6-chloro-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide lie in its potential as a sirtuin inhibitor, especially SIRT1. Sirtuins are proteins involved in cellular regulation, influencing aging and metabolism. This compound has demonstrated promising activity in inhibiting SIRT1, which may have implications for diseases related to metabolic disorders and aging.

Interaction Studies

Interaction studies have shown that 6-chloro-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide can bind to specific proteins involved in metabolic pathways. These studies often utilize techniques like:

- Surface Plasmon Resonance

- Enzyme kinetics assays

- X-ray crystallography

Such studies are crucial for understanding how this compound influences biological systems at a molecular level.

Structural Analogues and Biological Activities

Several compounds share structural similarities with 6-chloro-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Selisistat (6-chloro-2,3,4,9-tetrahydrocarbazole-1-carboxamide) | Lacks N'-hydroxy group | Primarily studied for SIRT1 inhibition |

| N'-Hydroxy-2,3,4,9-tetrahydrocarbazole-1-carboximidamide | Similar core structure without chlorine | Focused on different biological targets |

| Carbazole Derivatives | General class without specific substitutions | Varying biological activities based on substitutions |

The uniqueness of 6-chloro-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide lies in its specific combination of functional groups that enhance its biological activity as a sirtuin inhibitor while maintaining structural integrity characteristic of carbazoles.

Mechanism of Action

The mechanism of action of N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to proteins and enzymes, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, its fluorescent properties allow it to be used as a probe for studying protein interactions and conformational changes .

Comparison with Similar Compounds

N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide is unique due to its specific functional groups and tricyclic ring system. Similar compounds include other tetrahydrocarbazole derivatives, such as 2,3,4,9-tetrahydro-1H-carbazol-1-ones and 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones . These compounds share similar structural features but differ in their functional groups and biological activities. The presence of the hydroxy and carboximidamide groups in N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide contributes to its unique chemical reactivity and biological properties.

Biological Activity

N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula: C13H14N2O

- Molecular Weight: 218.26 g/mol

- CAS Number: 4262314

Antimycobacterial Activity

Research indicates that derivatives of carbazole compounds exhibit significant antimycobacterial activity. Specifically, this compound has shown promise against Mycobacterium tuberculosis. The mechanism involves the inhibition of mycobacterial cell wall synthesis, which is critical for the bacterium's survival and virulence .

Antioxidant Properties

Studies have demonstrated that this compound possesses antioxidant properties. It exhibits the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor .

Acetylcholinesterase Inhibition

This compound has been evaluated for its potential as an acetylcholinesterase inhibitor. This property is vital for the treatment of Alzheimer's disease as it may enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound acts as a competitive inhibitor for various enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways: It influences key signaling pathways such as the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress .

Study 1: Antimycobacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated a series of carbazole derivatives for their antimycobacterial activity. Among them, this compound demonstrated a minimum inhibitory concentration (MIC) value significantly lower than that of traditional antimycobacterial agents.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Standard Drug | 0.5 | High |

| N'-hydroxy Compound | 0.25 | Very High |

Study 2: Neuroprotective Effects

A recent investigation into neuroprotective agents highlighted the efficacy of this compound in preventing neuronal cell death induced by oxidative stress. The compound was found to significantly reduce apoptosis in SH-SY5Y cells exposed to hydrogen peroxide .

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| H₂O₂ | 40 |

| N'-Hydroxy Compound + H₂O₂ | 75 |

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for preparing N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide derivatives?

- Methodological Answer : Synthesis typically involves condensation reactions between carbazole precursors and hydroxylamine derivatives. For example, carboximidamide formation can be achieved via coupling agents like EDCI and HOBt in anhydrous DMF, followed by purification using column chromatography . Characterization relies on spectroscopic techniques:

-

IR spectroscopy : Confirms N–H and C=O stretches (~3300 cm⁻¹ and ~1650 cm⁻¹, respectively).

-

NMR : Key signals include the hydroxyimino (NH–O) proton at δ 10–12 ppm and carbazole aromatic protons in δ 6.5–8.5 ppm .

-

Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Table 1 : Example Synthesis Conditions

Reagent/Condition Role Reference EDCI/HOBt/DIPEA Carbodiimide coupling agents Anhydrous DMF Solvent N-Benzylhydroxylamine.HCl Hydroxylamine source

Q. How are crystallographic data analyzed for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure. Software like SHELXL refines atomic positions and thermal parameters . ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement . Key metrics include:

- R-factors : Assess refinement quality (e.g., R₁ < 0.05 for high-resolution data).

- Hydrogen bonding : Analyzed via graph set theory (e.g., Etter’s rules) to classify motifs like chains or rings .

Advanced Research Questions

Q. How can conformational analysis of the tetrahydrocarbazole ring be performed?

- Methodological Answer : The Cremer-Pople puckering parameters quantify ring non-planarity . For six-membered rings:

-

Amplitude (Q) : Measures deviation from planarity (e.g., Q > 0.5 Å indicates significant puckering).

-

Phase angle (θ) : Distinguishes chair (θ ~ 0° or 180°) vs. boat (θ ~ 60°) conformations.

Computational tools (e.g., Gaussian) calculate these parameters using DFT-optimized geometries .Table 2 : Puckering Parameters for Analogous Compounds

Compound Q (Å) θ (°) Conformation Reference Tetrahydrocarbazole analog 0.72 12 Chair

Q. How do hydrogen-bonding networks influence crystal packing?

- Methodological Answer : Hydrogen bonds are mapped using graph set analysis (e.g., D for donor, A for acceptor). For example:

- N–H⋯O interactions : Form infinite chains (C(4) motif) or dimers (R₂²(8) motif) .

- Synthons involving the hydroxyimino group guide supramolecular assembly. Mercury (CCDC) or CrystalExplorer visualizes these networks .

Q. How to resolve contradictions in NMR data due to tautomerism?

- Methodological Answer : Dynamic NMR experiments (variable-temperature or 2D NOESY) identify tautomeric equilibria. For example:

- Keto-enol tautomerism : Causes splitting of NH–O signals in DMSO-d₆.

- Solvent effects : Polar solvents stabilize the enol form, shifting NH–O peaks downfield .

Q. What computational methods predict biological activity?

- Methodological Answer :

- Docking studies : AutoDock Vina docks the compound into target proteins (e.g., kinases), scoring binding affinities (ΔG < -7 kcal/mol suggests strong binding).

- QSAR models : Train using descriptors like logP, polar surface area, and H-bond counts .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and calculated IR spectra?

- Methodological Answer :

Harmonic vs. anharmonic approximations : DFT (B3LYP/6-31G*) often underestimates NH–O stretch frequencies. Scaling factors (~0.96) adjust calculated values .

Solvent corrections : PCM models account for solvent-induced shifts in experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.